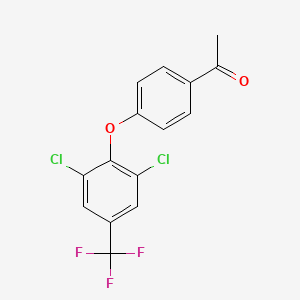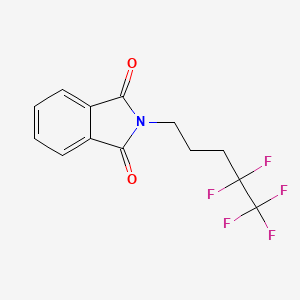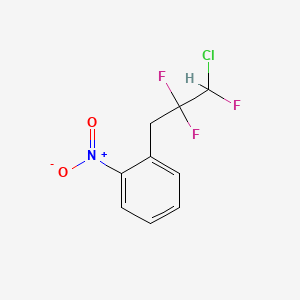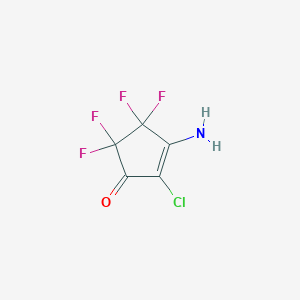
4,5-Dichloro-7-(trifluoromethyl)-2-oxindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-7-(trifluoromethyl)-2-oxindole (4,5-DCTO) is a heterocyclic compound that has been used extensively in the scientific research community for its unique properties. It is a versatile reagent that has been used in a variety of applications, such as organic synthesis, medicinal chemistry, and materials science. 4,5-DCTO is a highly reactive compound that is capable of forming strong bonds with other molecules. It is also known for its ability to undergo a variety of reactions, making it a valuable tool for scientists.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole is not fully understood. It is known that 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole is capable of forming strong bonds with other molecules, which allows it to undergo a variety of reactions. It is thought that the reactivity of 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole is due to the presence of a trifluoromethyl group, which is capable of forming strong bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole are not well understood. It is known that 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole is capable of forming strong bonds with other molecules, which allows it to undergo a variety of reactions. However, the exact biochemical and physiological effects of 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole are not known.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-Dichloro-7-(trifluoromethyl)-2-oxindole is a highly reactive compound that is capable of forming strong bonds with other molecules. This makes it a valuable tool for scientists, as it can be used to synthesize a variety of compounds. However, it is important to note that 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole is a highly reactive compound and must be handled with care. It is also important to note that 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole should not be used in the presence of strong oxidizing agents, as this can lead to the formation of dangerous by-products.
Orientations Futures
There are a number of potential future directions for the use of 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole. It could be used in the synthesis of new pharmaceuticals, materials, and nanomaterials. It could also be used in the synthesis of new catalysts, which could be used to speed up reactions and improve yields. Additionally, 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole could be used to synthesize new compounds that could be used in medical applications, such as the treatment of diseases. Finally, 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole could be used to synthesize new compounds that could be used in the development of new technologies, such as sensors and electronics.
Méthodes De Synthèse
The synthesis of 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole has been extensively studied and there are several methods available for its production. The most common method is the reaction of trifluoromethyl bromide with 2-chloro-4,5-dimethyl-1,3-dioxane in an aqueous medium. This method produces 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole in high yields and is relatively simple to perform. Other methods include the reaction of trifluoromethyl iodide with 2-chloro-4,5-dimethyl-1,3-dioxane in an aqueous medium, the reaction of trifluoromethyl iodide with 2-chloro-4,5-dimethyl-1,3-dioxane in an organic medium, and the reaction of trifluoromethyl bromide with 2-chloro-4,5-dimethyl-1,3-dioxane in an organic medium.
Applications De Recherche Scientifique
4,5-Dichloro-7-(trifluoromethyl)-2-oxindole has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis for the synthesis of heterocyclic compounds and for the preparation of pharmaceuticals. It has also been used in the synthesis of materials for use in electronics, photonics, and nanotechnology. 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole has also been used in medicinal chemistry for the synthesis of drugs and drug candidates.
Propriétés
IUPAC Name |
4,5-dichloro-7-(trifluoromethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F3NO/c10-5-2-4(9(12,13)14)8-3(7(5)11)1-6(16)15-8/h2H,1H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKQKCTXEAMDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2Cl)Cl)C(F)(F)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-7-(trifluoromethyl)-2-oxindole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B6312453.png)
